molecular formula C21H20N2O5S B2835242 3-(2-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1704558-33-7

3-(2-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2835242
CAS No.: 1704558-33-7
M. Wt: 412.46
InChI Key: IUEJUTYAGUWBQG-UHFFFAOYSA-N
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Description

This compound is a hybrid heterocyclic molecule combining a benzo[d][1,3]dioxole moiety, a 1,4-thiazepane ring, and a benzo[d]oxazol-2(3H)-one core linked via a ketone-containing ethyl chain. The synthesis likely involves multi-step condensation and cyclization reactions, as inferred from analogous compounds .

Properties

IUPAC Name

3-[2-[7-(1,3-benzodioxol-5-yl)-1,4-thiazepan-4-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c24-20(12-23-15-3-1-2-4-16(15)28-21(23)25)22-8-7-19(29-10-9-22)14-5-6-17-18(11-14)27-13-26-17/h1-6,11,19H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEJUTYAGUWBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC3=C(C=C2)OCO3)C(=O)CN4C5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one typically involves multi-step organic synthesis. The process begins with the preparation of the benzo[d][1,3]dioxole moiety, followed by the formation of the thiazepane ring through cyclization reactions. The final step involves the coupling of the benzo[d]oxazol-2(3H)-one structure with the previously synthesized intermediates under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(2-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(2-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3-(2-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

However, comparisons can be drawn to:

Compound Name/ID Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
Ethyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate C₁₃H₁₅NO₅ 265.26 Benzooxazine core, ester-linked ethyl chain
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazole C₉H₆ClN₃O 207.62 Oxadiazole ring, chloromethyl substituent
1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(3-methoxyphenyl)-5-(4-(methylthio)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide C₃₀H₂₅N₃O₅S₂ 595.67 Benzodioxole, thiazole, cyclopropane-carboxamide

Key Observations :

  • The target compound’s benzo[d]oxazol-2(3H)-one moiety shares similarities with the benzooxazine core in , though the latter lacks the thiazepane ring.

Comparison of Reaction Conditions :

  • Base : Cs₂CO₃ (used in ) offers stronger activation for SN2 reactions compared to K₂CO₃ (used in ).
  • Solvent : DMF (in ) facilitates higher solubility of intermediates versus acetone (in ).
Physicochemical and Spectroscopic Properties

While direct data for the target compound are absent, inferences can be made:

  • Molecular Weight : Estimated ~450–500 g/mol, based on analogues .
  • Spectroscopy :
    • ¹H NMR : Peaks for benzodioxole protons (~6.8–7.2 ppm), thiazepane CH₂ groups (~3.0–4.0 ppm), and benzooxazolone aromatic protons (~7.2–7.9 ppm) .
    • ESI-MS : A [M+H]+ ion is expected, analogous to m/z = 396 observed in .

Q & A

Basic: What synthetic strategies are recommended for constructing the benzoxazole-thiazepane scaffold in this compound?

The synthesis involves multi-step organic reactions:

  • Benzoxazole Core Formation : Cyclization of 2-aminophenol derivatives with carboxylic acids or esters under acidic conditions (e.g., polyphosphoric acid) .
  • Thiazepane Ring Introduction : Reacting the benzoxazole intermediate with a thiazepane precursor (e.g., 7-substituted-1,4-thiazepane) via nucleophilic substitution or coupling reactions. Solvents like DMF or ethanol are used to stabilize intermediates .
  • Functional Group Integration : The benzo[d][1,3]dioxol-5-yl group is introduced via Suzuki-Miyaura coupling or direct alkylation, requiring palladium catalysts or base-mediated conditions .
    Optimization Tip : Monitor reaction progress using HPLC or TLC to isolate intermediates and minimize side products .

Advanced: How can computational methods resolve contradictions in electronic properties between experimental and theoretical data for this compound?

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange corrections to model electron distribution in the benzoxazole and thiazepane moieties. Becke’s 1993 study highlights the importance of exact-exchange terms for thermochemical accuracy .
  • Correlation Energy Analysis : Apply the Colle-Salvetti formula to refine electron correlation effects, particularly for sulfur-containing heterocycles like thiazepane. This method reduces deviations in calculated vs. observed ionization potentials .
  • Validation : Compare computed NMR chemical shifts (e.g., 13C^{13}\text{C}) with experimental data to identify discrepancies in aromatic or carbonyl regions .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • 1H^{1}\text{H} and 13C^{13}\text{C} NMR : Identify protons on the benzodioxole (δ 5.9–6.1 ppm) and thiazepane (δ 3.5–4.2 ppm) groups. Carbonyl signals (C=O) appear at ~170 ppm .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular formula (e.g., C20_{20}H19_{19}N2_{2}O4_{4}S) with sub-ppm mass accuracy. Use electrospray ionization (ESI) for polar intermediates .
  • FT-IR : Detect key functional groups (e.g., C=O stretch at ~1750 cm1^{-1}, C-O-C in benzodioxole at 1250 cm1^{-1}) .

Advanced: How to design experiments to evaluate structure-activity relationships (SAR) for pharmacological activity?

  • Analog Synthesis : Modify substituents on the benzodioxole (e.g., replace with chlorophenyl) or thiazepane (e.g., alkyl chain length) to assess impact on bioactivity .
  • In Vitro Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or enzyme-linked assays. Include positive controls (e.g., staurosporine for kinase inhibition) .
  • Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es_s) parameters with IC50_{50} values. Address outliers using residual plots .

Basic: What are the common degradation pathways for this compound under physiological conditions?

  • Hydrolysis : The oxazolone ring is prone to base-catalyzed hydrolysis, forming carboxylic acid derivatives. Monitor pH stability in buffers (pH 2–9) using LC-MS .
  • Oxidative Stress : The thiazepane sulfur may oxidize to sulfoxide or sulfone under H2_2O2_2 exposure. Use antioxidants (e.g., ascorbic acid) in formulation studies .
  • Photodegradation : Benzodioxole absorbs UV light (~280 nm), leading to ring-opening. Conduct accelerated stability studies under ICH Q1B guidelines .

Advanced: How to reconcile discrepancies between in vitro potency and in vivo efficacy for this compound?

  • Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic clearance (e.g., liver microsomes). Low oral absorption may explain poor in vivo activity .
  • Metabolite Identification : Use LC-MS/MS to detect Phase I/II metabolites. For example, hydroxylation of the benzodioxole ring reduces target binding .
  • Toxicogenomics : Screen for off-target effects using RNA-seq or proteomics. Upregulation of CYP450 enzymes may indicate drug-drug interaction risks .

Basic: What solvent systems optimize chromatographic separation of this compound and its isomers?

  • HPLC Conditions : Use a C18 column with mobile phases:
    • Aqueous Phase : 0.1% formic acid in H2_2O.
    • Organic Phase : Acetonitrile with 0.1% formic acid.
      Gradient: 30% → 70% organic over 20 min. Retention time: ~12 min .
  • Chiral Separation : For enantiomers, employ a Chiralpak AD-H column with hexane:isopropanol (90:10) .

Advanced: How to validate the compound’s mechanism of action using biophysical assays?

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., kinase) on a sensor chip. Measure binding kinetics (kon_\text{on}/koff_\text{off}) at varying compound concentrations .
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes (ΔH\Delta H) during ligand-protein interaction. Negative ΔH\Delta H indicates favorable binding .
  • X-ray Crystallography : Resolve co-crystal structures to identify key interactions (e.g., hydrogen bonds with benzoxazole carbonyl) .

Basic: What precautions are necessary for handling sulfur-containing intermediates during synthesis?

  • Odor Control : Use sealed reactors and fume hoods due to volatile thiols or sulfides.
  • Metal Catalysts : Avoid Pd/C in the presence of sulfur to prevent catalyst poisoning. Switch to Pd(OAc)2_2 with ligand stabilization .
  • Waste Disposal : Neutralize acidic byproducts (e.g., H2_2S) with NaOH before disposal .

Advanced: How to address batch-to-batch variability in biological activity due to polymorphic forms?

  • Polymorph Screening : Recrystallize the compound from solvents like ethanol, DMSO, or ethyl acetate. Characterize forms using PXRD and DSC .
  • Dissolution Testing : Compare solubility profiles of polymorphs in biorelevant media (e.g., FaSSIF/FeSSIF). Low-solubility forms may reduce bioavailability .
  • Bioequivalence Studies : Conduct in vivo PK studies to correlate polymorphic form with AUC and Cmax_\text{max} .

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